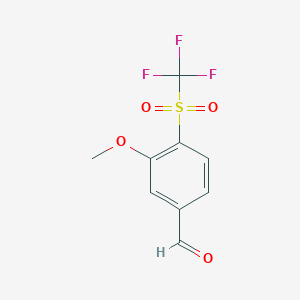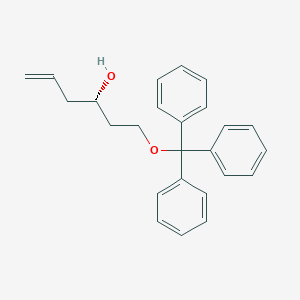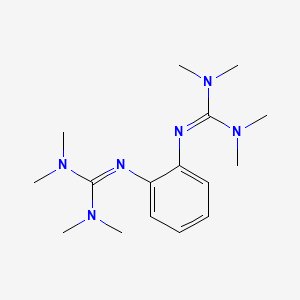![molecular formula C11H17IO2 B12569071 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane CAS No. 185130-47-6](/img/structure/B12569071.png)
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane is a chemical compound with the molecular formula C10H15IO2 It is known for its unique structure, which includes an iodo group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane typically involves the reaction of 5-iodo-2-methylpent-4-yn-2-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodo group, forming a deiodinated product.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Deiodinated products and corresponding alcohols.
Substitution: Products with new functional groups replacing the iodo group.
Applications De Recherche Scientifique
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane involves its interaction with molecular targets and pathways. The iodo group and oxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Bromo-2-methylpent-4-yn-2-yl)oxy]oxane
- 2-[(5-Chloro-2-methylpent-4-yn-2-yl)oxy]oxane
- 2-[(5-Fluoro-2-methylpent-4-yn-2-yl)oxy]oxane
Uniqueness
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group enhances the compound’s ability to undergo specific reactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
185130-47-6 |
|---|---|
Formule moléculaire |
C11H17IO2 |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
2-(5-iodo-2-methylpent-4-yn-2-yl)oxyoxane |
InChI |
InChI=1S/C11H17IO2/c1-11(2,7-5-8-12)14-10-6-3-4-9-13-10/h10H,3-4,6-7,9H2,1-2H3 |
Clé InChI |
QTEXONRNODECRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#CI)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)


![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)

![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
